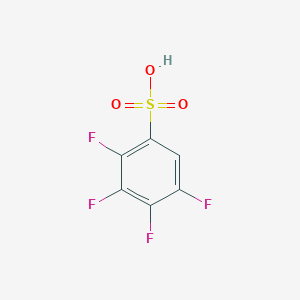
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is an organic compound characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,4,5-tetrafluorobenzene. This process can be achieved by reacting 2,3,4,5-tetrafluorobenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions usually require controlled temperatures to ensure the formation of the desired sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve purification steps such as recrystallization or distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed:
Electrophilic Substitution: Products such as halogenated or nitrated derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation and Reduction: Products with altered oxidation states of the benzene ring or sulfonic acid group.
Applications De Recherche Scientifique
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorine atoms. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the electronic properties of the compound. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,3,5,6-Tetrafluorobenzene Disulfonic Acid: Contains two sulfonic acid groups, leading to different chemical properties and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of its sulfonic acid group and multiple fluorine atoms, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
63559-74-0 |
|---|---|
Formule moléculaire |
C6H2F4O3S |
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H2F4O3S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H,(H,11,12,13) |
Clé InChI |
OUXGBSWADJDIMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1S(=O)(=O)O)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


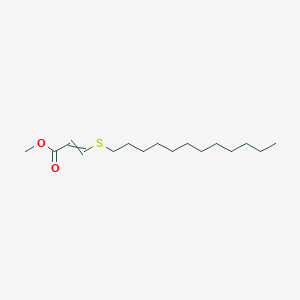
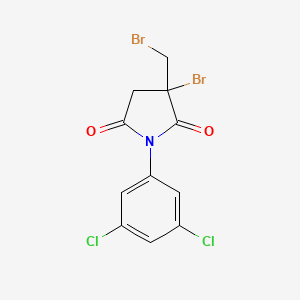
phosphanium](/img/structure/B14495342.png)
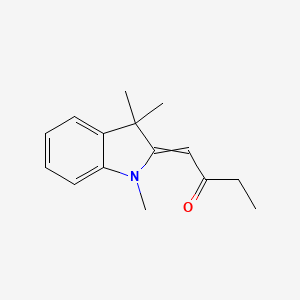
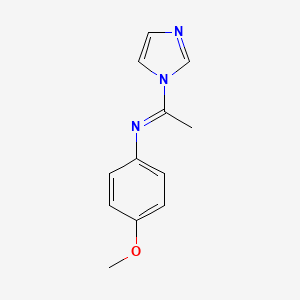
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
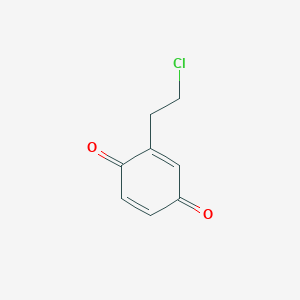
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
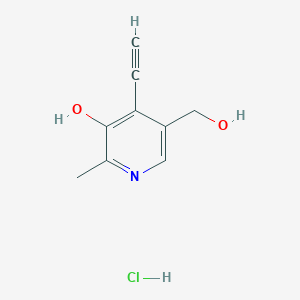
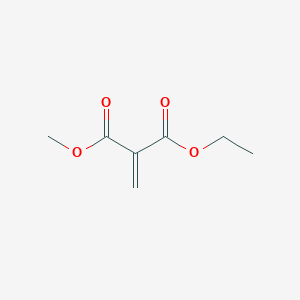
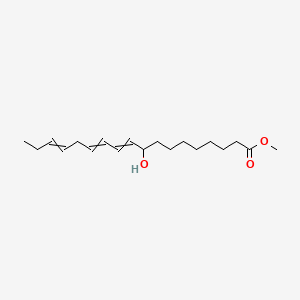
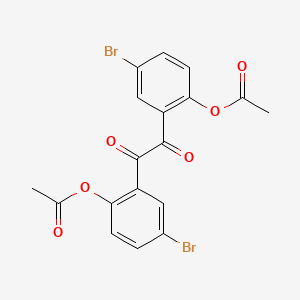
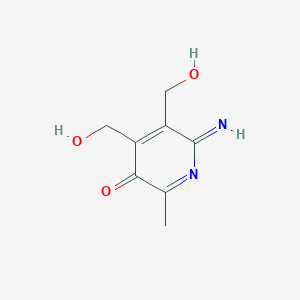
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
